6-Methyl-1H-pyrazolo[4,3-b]pyridine

Physicochemical Property Drug Design Medicinal Chemistry

6-Methyl-1H-pyrazolo[4,3-b]pyridine is a methyl-substituted, nitrogen-containing bicyclic heterocycle belonging to the pyrazolopyridine family. This compound serves as a versatile small-molecule scaffold and key synthetic intermediate, particularly valued in medicinal chemistry for constructing kinase-targeted libraries.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 1211586-99-0
Cat. No. B037200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-pyrazolo[4,3-b]pyridine
CAS1211586-99-0
Synonyms6-Methyl-1H-pyrazolo[4,3-b]pyridine
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=NN2)N=C1
InChIInChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)4-9-10-6/h2-4H,1H3,(H,9,10)
InChIKeyJJJHZWDXMYTOIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 6-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS 1211586-99-0): Core Pyrazolopyridine Scaffold


6-Methyl-1H-pyrazolo[4,3-b]pyridine is a methyl-substituted, nitrogen-containing bicyclic heterocycle belonging to the pyrazolopyridine family . This compound serves as a versatile small-molecule scaffold and key synthetic intermediate, particularly valued in medicinal chemistry for constructing kinase-targeted libraries . Its fused pyrazole-pyridine ring system provides a privileged starting point for developing bioactive molecules, with the 6-methyl group offering a defined handle for further structural diversification or direct incorporation into more complex inhibitor pharmacophores [1].

6-Methyl-1H-pyrazolo[4,3-b]pyridine Is Not a Generic Pyrazolopyridine Substitute


In-class analogs like 1H-pyrazolo[4,3-b]pyridine or other regioisomeric methyl derivatives cannot be assumed interchangeable for demanding research applications. The position-specific methyl substitution directly dictates the scaffold's physicochemical profile, such as lipophilicity, and critically alters the steric and electronic environment for downstream synthetic transformations . As evidenced by PDE1 inhibitor patents, the precise location of the methyl group on the pyrazolo[4,3-b]pyridine core is a key structural determinant for achieving potent, isoform-selective enzyme inhibition, a property lost with a different substitution pattern [1]. Scientific selection therefore requires matching the compound to the exact structural requirements of the target synthetic pathway or pharmacophore model.

Quantitative Differentiation Evidence for 6-Methyl-1H-pyrazolo[4,3-b]pyridine


Increased Lipophilicity vs. Unsubstituted Parent Scaffold

The introduction of a methyl group at the 6-position increases the computational partition coefficient (logP) compared to the unsubstituted 1H-pyrazolo[4,3-b]pyridine , . This modification enhances lipophilicity, which can be a critical factor in optimizing molecular properties for membrane permeability and target binding.

Physicochemical Property Drug Design Medicinal Chemistry

Validated Intermediate for High-Potency PDE1 Inhibitor Synthesis

The 6-methyl-pyrazolo[4,3-b]pyridine motif is a core structural component of a potent class of phosphodiesterase 1 (PDE1) inhibitors as disclosed in multiple patents by H. Lundbeck A/S [1]. A specific derivative featuring this scaffold achieved a potent inhibitory activity of IC50 = 13 nM against PDE1 isoforms in enzymatic assays [2]. While a direct head-to-head comparison of the unsubstituted core versus the 6-methyl core was not provided, the claimed structure-activity relationships explicitly require the defined methylation pattern for high potency, as documented in the patent's Markush structures and exemplified compounds [1].

Neurodegenerative Disorders Psychiatric Disorders PDE1 Inhibition

Key Application Scenarios for 6-Methyl-1H-pyrazolo[4,3-b]pyridine


Building Block for PDE1-Targeted Neurotherapeutic Programs

Based on its integral role in patent-protected PDE1 inhibitors, this compound is well-suited as a starting material in drug discovery programs targeting neurodegenerative and psychiatric disorders. The quantified lipophilicity (LogP 1.27) falls within a favorable range for central nervous system (CNS) drug candidates , directly supporting lead optimization efforts where this scaffold is required to maintain intellectual property integrity and target potency [1].

Physicochemical Property Optimization in Kinase Inhibitor Design

For medicinal chemistry campaigns focused on kinase or related enzyme families, this scaffold offers a defined LogP increase (+0.31) over the parent pyrazolopyridine . This provides a quantifiable starting point for tuning the lipophilic efficiency (LipE) and other drug-likeness parameters of a compound series, making it a strategically valuable intermediate when a balance between aqueous solubility and membrane permeability must be achieved.

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